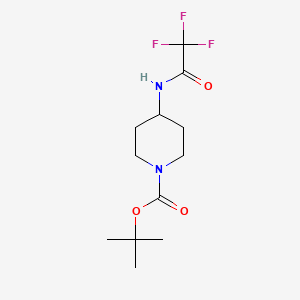

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

描述

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H19F3N2O3 and a molecular weight of 296.29 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity[2][2].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to achieve consistent product quality. The final product is often purified using techniques such as recrystallization or chromatography[2][2].

化学反应分析

Types of Reactions

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetamido group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions are used, often at elevated temperatures to accelerate the reaction.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted piperidine derivatives.

Hydrolysis: The major products are tert-butyl 4-aminopiperidine-1-carboxylate and trifluoroacetic acid.

科学研究应用

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is widely used in scientific research, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: In the production of specialty chemicals and advanced materials.

作用机制

The mechanism of action of tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Similar in structure but with an ethoxy group instead of a trifluoroacetamido group.

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Contains a bromoethyl group, making it more reactive in certain substitution reactions.

Uniqueness

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is unique due to the presence of the trifluoroacetamido group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and in applications requiring high chemical stability .

生物活性

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate (CAS Number: 153198-06-2) is a fluorinated compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C12H19F3N2O3

- Molecular Weight : 296.29 g/mol

- CAS Number : 153198-06-2

- Purity : Greater than 98% .

The biological activity of this compound is largely attributed to the presence of the trifluoroacetamido group, which enhances lipophilicity and may influence receptor interactions. The trifluoromethyl group is known to modulate biological activity by altering the electronic properties of the molecule, potentially increasing binding affinity to target proteins or enzymes .

Antiviral Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit antiviral properties. For instance, similar piperidine derivatives have shown effectiveness against various viruses by inhibiting viral replication mechanisms. The specific antiviral efficacy of this compound remains to be fully elucidated but warrants investigation due to structural similarities with known antiviral agents .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Studies suggest that fluorinated compounds can enhance the potency of enzyme inhibitors by stabilizing transition states or altering binding interactions. This characteristic could be particularly relevant in the context of drug design for conditions such as cancer and metabolic disorders .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of various piperidine derivatives. It was found that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria. While specific data on this compound was not provided, the trend suggests potential antimicrobial applications .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that modifications in the piperidine ring and the introduction of electron-withdrawing groups like trifluoromethyl significantly impacted biological activity. This study emphasizes the importance of chemical structure in determining pharmacological effects and supports further exploration of this compound as a lead compound .

Data Table: Biological Activity Summary

属性

IUPAC Name |

tert-butyl 4-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-8(5-7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUFBULRXXJOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。